molecular formula C8H14ClFO2S B1448693 (1-Fluorocycloheptyl)methanesulfonyl chloride CAS No. 1803565-69-6

(1-Fluorocycloheptyl)methanesulfonyl chloride

Cat. No.: B1448693
CAS No.: 1803565-69-6
M. Wt: 228.71 g/mol
InChI Key: QHMXRYVSQOLXJH-UHFFFAOYSA-N
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Description

(1-Fluorocycloheptyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H14ClFO2S and a molecular weight of 228.71 g/mol . This compound is characterized by a cycloheptyl ring substituted with a fluorine atom and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of non-nucleophilic bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: Industrial production methods for (1-Fluorocycloheptyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: (1-Fluorocycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cycloheptyl derivatives, alcohols, amines, and sulfonic acids .

Scientific Research Applications

(1-Fluorocycloheptyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Fluorocycloheptyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the methanesulfonyl group into other molecules. The fluorine atom on the cycloheptyl ring can influence the compound’s reactivity and stability, affecting the overall reaction mechanism .

Comparison with Similar Compounds

Uniqueness: (1-Fluorocycloheptyl)methanesulfonyl chloride is unique due to the presence of both the fluorine atom and the cycloheptyl ring, which can impart distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

(1-fluorocycloheptyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO2S/c9-13(11,12)7-8(10)5-3-1-2-4-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXRYVSQOLXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241806
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-69-6
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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